REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH3:11])[C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15]O.S(Cl)(Cl)=O>>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:15])=[O:7])=[C:4]([CH3:11])[C:3]=1[N+:12]([O-:14])=[O:13]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=C(C(=O)O)C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4.5 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added at 0° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in ethyl acetate (300 mL)
|
Type
|
WASH
|
Details
|
washed with aqueous sodium bicarbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
CUSTOM
|
Details
|
to recover the esters
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C(=C(C(=O)OC)C=C1)C)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |